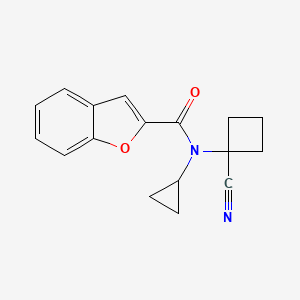
N-((4-(phénylthio)tétrahydro-2H-pyran-4-yl)méthyl)-1-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-1-naphthamide is a synthetic organic compound with a complex molecular structure that bridges several functional groups, including an amide, naphthalene, and tetrahydropyran moiety. This compound is notable for its potential applications in scientific research, particularly in the fields of medicinal chemistry and organic synthesis.
Applications De Recherche Scientifique
N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-1-naphthamide has several applications:
In Chemistry: It serves as a versatile intermediate in organic synthesis, particularly for constructing complex molecular architectures.
In Biology: It is used in biochemical studies to investigate enzyme-substrate interactions due to its structural mimicry of natural substrates.
In Medicine: Potential applications in drug development, particularly as a lead compound for the design of new therapeutic agents targeting specific pathways.
In Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Formation of the Tetrahydropyran Moiety: The synthesis begins with the formation of the tetrahydropyran ring, which can be achieved through a cyclization reaction involving a suitable precursor such as a 1,5-diene.
Introduction of the Phenylthio Group: A phenylthio group is then introduced through a nucleophilic substitution reaction using thiophenol as the reagent.
Formation of the Amide Linkage: The naphthamide part of the molecule is synthesized separately, typically starting from 1-naphthoic acid, which is converted into an amide through reaction with a suitable amine.
Coupling Reaction: The final step involves coupling the tetrahydropyran derivative with the naphthamide through a reaction mediated by a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods For industrial-scale production, optimization of reaction conditions is paramount. This may involve the use of continuous flow reactors for better control over reaction parameters, as well as the employment of high-throughput screening methods to identify the most efficient catalysts and solvents.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the amide group, potentially forming the corresponding amine.
Substitution: The phenylthio group may also participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Typical oxidizing agents include hydrogen peroxide and meta-chloroperoxybenzoic acid.
Reduction: Reducing agents like lithium aluminium hydride or borane can be used.
Substitution: Electrophiles such as nitronium ions can be used under acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Mécanisme D'action
Mechanism: The compound interacts with its molecular targets primarily through non-covalent interactions such as hydrogen
Propriétés
IUPAC Name |
N-[(4-phenylsulfanyloxan-4-yl)methyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO2S/c25-22(21-12-6-8-18-7-4-5-11-20(18)21)24-17-23(13-15-26-16-14-23)27-19-9-2-1-3-10-19/h1-12H,13-17H2,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCKHEYPVGRECQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC=CC3=CC=CC=C32)SC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Propan-2-yl 3-amino-6-(4-chlorophenyl)-4-(furan-2-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2356589.png)

![1-Benzhydryl-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea](/img/structure/B2356592.png)
![methyl 3-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-ylsulfonyl)thiophene-2-carboxylate](/img/structure/B2356593.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2356595.png)



![N-(3,4-dimethylphenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2356608.png)


